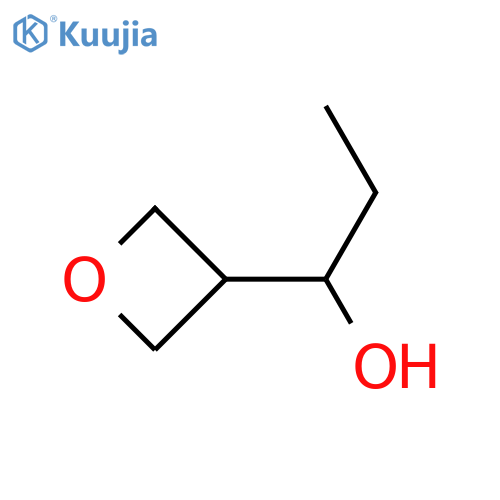Cas no 1524903-03-4 (1-(oxetan-3-yl)propan-1-ol)

1-(oxetan-3-yl)propan-1-ol structure
商品名:1-(oxetan-3-yl)propan-1-ol
CAS番号:1524903-03-4
MF:C6H12O2
メガワット:116.158282279968
MDL:MFCD30802740
CID:4608365
PubChem ID:20041648
1-(oxetan-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(oxetan-3-yl)propan-1-ol
- MFCD30802740
- P20426
- CS-0057138
- 1524903-03-4
- (3-ethyl-3-hydroxymethyl)oxetane
- PS-17210
- SCHEMBL7056026
- SB22555
-
- MDL: MFCD30802740
- インチ: 1S/C6H12O2/c1-2-6(7)5-3-8-4-5/h5-7H,2-4H2,1H3
- InChIKey: HACRLPBEGSHDAA-UHFFFAOYSA-N
- ほほえんだ: C(C1COC1)(O)CC
計算された属性
- せいみつぶんしりょう: 116.083729621g/mol
- どういたいしつりょう: 116.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 68.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
1-(oxetan-3-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-500MG |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 500MG |
¥ 2,560.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-100MG |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 100MG |
¥ 963.00 | 2023-04-05 | |
| Chemenu | CM390949-5g |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95%+ | 5g |
$2095 | 2023-03-07 | |
| eNovation Chemicals LLC | D658570-10G |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 97% | 10g |
$3610 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1720-250mg |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 250mg |
¥1538.0 | 2024-04-24 | |
| Ambeed | A346262-100mg |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 95% | 100mg |
$207.0 | 2024-04-23 | |
| A2B Chem LLC | AX29962-1g |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 97% | 1g |
$709.00 | 2024-04-20 | |
| A2B Chem LLC | AX29962-250mg |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 97% | 250mg |
$290.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D658570-500mg |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 97% | 500mg |
$480 | 2025-02-27 | |
| eNovation Chemicals LLC | D658570-1g |
1-(oxetan-3-yl)propan-1-ol |
1524903-03-4 | 97% | 1g |
$720 | 2025-02-27 |
1-(oxetan-3-yl)propan-1-ol 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
1524903-03-4 (1-(oxetan-3-yl)propan-1-ol) 関連製品
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1524903-03-4)1-(oxetan-3-yl)propan-1-ol

清らかである:99%/99%
はかる:500mg/1g
価格 ($):496.0/524.0